
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid, also known as DMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazole derivative that has been found to possess unique properties that make it a promising candidate for research in the fields of biochemistry, pharmacology, and agriculture.
Wissenschaftliche Forschungsanwendungen
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been found to have various scientific research applications. In the field of agriculture, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been shown to enhance the efficiency of nitrogen fertilizers, leading to increased crop yields. (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has also been found to have potential applications in the field of pharmacology, where it has been studied for its potential use as an anti-inflammatory agent. Additionally, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been found to have potential applications in the field of biochemistry, where it has been studied for its ability to modulate ion channels.
Wirkmechanismus
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been found to act as an agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. This ion channel is involved in the regulation of various physiological processes, including pain sensation, thermoregulation, and cold sensing. (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been shown to activate TRPM8 channels, leading to an influx of calcium ions into cells and subsequent downstream signaling events.
Biochemical and Physiological Effects:
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been found to have various biochemical and physiological effects. In the field of agriculture, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been shown to increase the efficiency of nitrogen fertilizers by reducing the loss of nitrogen through leaching and volatilization. In the field of pharmacology, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been studied for its potential anti-inflammatory effects. (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has also been shown to have potential applications in the treatment of neuropathic pain, as it has been found to activate TRPM8 channels, which are involved in the regulation of pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been shown to have low toxicity, making it a safe compound to work with. However, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over extended periods of time. Additionally, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has a narrow therapeutic window, which can make it difficult to determine optimal dosages for experimental use.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid. In the field of agriculture, further studies are needed to fully understand the mechanisms underlying its ability to enhance nitrogen fertilizer efficiency. In the field of pharmacology, further studies are needed to determine the potential anti-inflammatory effects of (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid and its potential use in the treatment of neuropathic pain. Additionally, further studies are needed to explore the potential for (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid to modulate other ion channels and to determine the full range of its physiological effects.
Synthesemethoden
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid can be synthesized through a multi-step process that involves the reaction of 1,3-dimethyl-5-morpholin-4-ylpyrazole-4-carboxylic acid with acetic anhydride and triethylamine. The resulting product is then subjected to a reaction with acetic acid and acetic anhydride, followed by purification through column chromatography. The final product is obtained in the form of a white crystalline powder.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9-10(3-4-11(16)17)12(14(2)13-9)15-5-7-18-8-6-15/h3-4H,5-8H2,1-2H3,(H,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEAIUOFERYBSX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

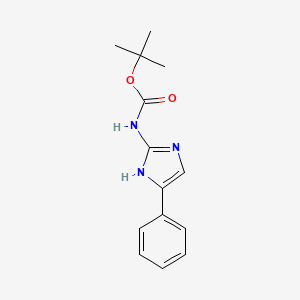
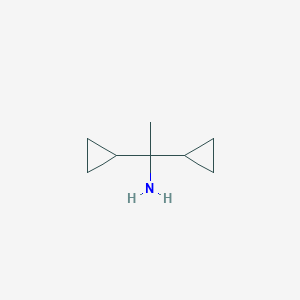

![1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride](/img/structure/B2841046.png)
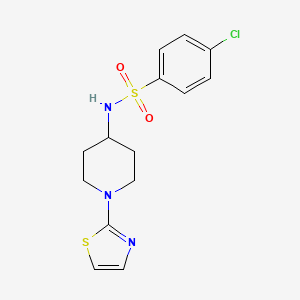
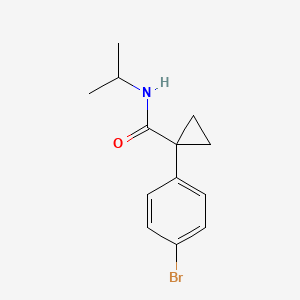
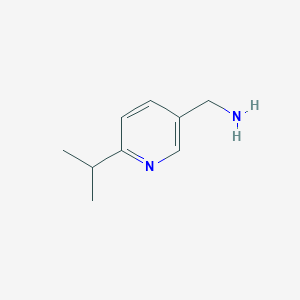
![1-(3-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2841054.png)
![4-Bromo-2-{[(4-butylphenyl)amino]methyl}phenol](/img/structure/B2841055.png)
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)

![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2841061.png)
![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2841062.png)
![Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2841063.png)